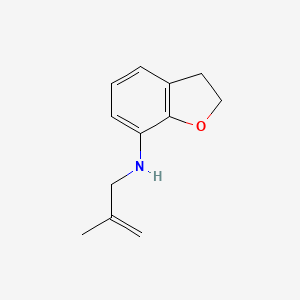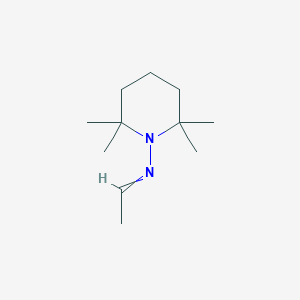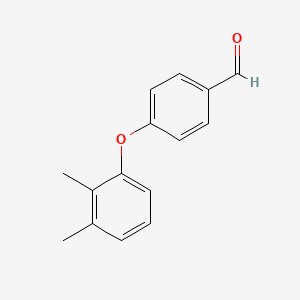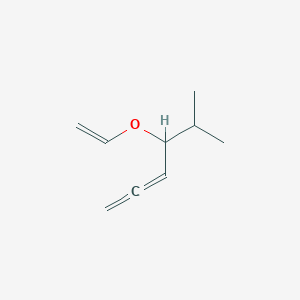
4-(Ethenyloxy)-5-methylhexa-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethenyloxy)-5-methylhexa-1,2-diene is an organic compound characterized by its unique structure, which includes an ethenyloxy group and a methylhexa-1,2-diene backbone
Vorbereitungsmethoden
The synthesis of 4-(Ethenyloxy)-5-methylhexa-1,2-diene can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of ethenyloxy compounds and methylhexa-1,2-diene derivatives in the presence of catalysts or specific reagents to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(Ethenyloxy)-5-methylhexa-1,2-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions, such as hydroboration-oxidation, can be used to add functional groups across the double bonds in the compound.
Wissenschaftliche Forschungsanwendungen
4-(Ethenyloxy)-5-methylhexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of 4-(Ethenyloxy)-5-methylhexa-1,2-diene involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved may include catalytic cycles, radical intermediates, or concerted mechanisms, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-(Ethenyloxy)-5-methylhexa-1,2-diene can be compared with other similar compounds, such as:
4-(Ethenyloxy)butane: This compound shares the ethenyloxy group but has a different carbon backbone, leading to variations in reactivity and applications.
5-Methylhexa-1,2-diene: Lacking the ethenyloxy group, this compound exhibits different chemical behavior and is used in distinct applications.
Ethenyloxy derivatives: Other compounds with the ethenyloxy group can be compared to highlight the unique properties imparted by the methylhexa-1,2-diene structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61540-89-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-5-7-9(8(3)4)10-6-2/h6-9H,1-2H2,3-4H3 |
InChI-Schlüssel |
URQJDYOUSKRJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C=C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


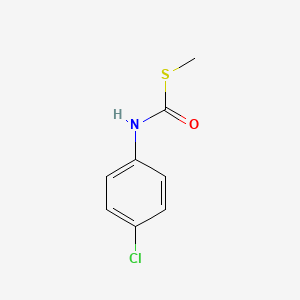

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
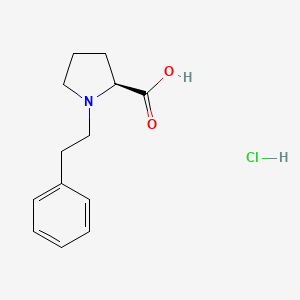
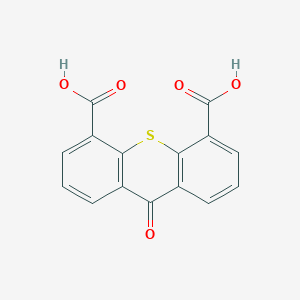
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
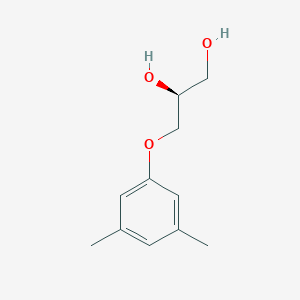
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
